2-Bromo-3-methyl-2-butene

Palladium Catalysis Cross-Coupling C-H Activation

2-Bromo-3-methyl-2-butene (CAS 3017-70-7) is a tetrasubstituted vinylic bromide engineered for chemists who require precise steric and electronic control in cross-coupling. Unlike prenyl bromide or 2-bromo-3-methyl-1-butene, its inert, sterically congested alkene backbone prevents unwanted allylic side reactions, ensuring higher yields in Pd-catalyzed transformations, C-H activation of heteroaromatics, and the synthesis of organolithium/-iodo intermediates. Supplied at 96% purity and stabilized with copper pellets, this building block is essential for constructing complex frameworks such as pipecolidepsin A. Do not substitute—regioisomers lead to reaction failure.

Molecular Formula C5H9B
Molecular Weight 149.03 g/mol
CAS No. 3017-70-7
Cat. No. B1594980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methyl-2-butene
CAS3017-70-7
Molecular FormulaC5H9B
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC(=C(C)Br)C
InChIInChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3
InChIKeyDBELOSOZLGEZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methyl-2-butene (CAS 3017-70-7): A Sterically Hindered Vinylic Bromide for Advanced Synthesis


2-Bromo-3-methyl-2-butene (CAS 3017-70-7) is a C5 vinylic bromide characterized by a bromine atom directly bonded to a tetrasubstituted alkene, offering a distinct steric and electronic profile among alkyl halides. Its unique structure renders it a valuable synthon in organic chemistry, particularly for constructing sterically demanding carbon frameworks . The compound is commercially available with a standard purity of 96% and is stabilized with copper pellets to prevent decomposition .

Why 2-Bromo-3-methyl-2-butene (CAS 3017-70-7) Cannot Be Directly Substituted by Other C5 Bromoalkenes


Procurement specialists and chemists must recognize that generic substitution with other C5 bromoalkenes is not feasible due to profound differences in reactivity and reaction outcomes. Isomers such as 1-bromo-3-methyl-2-butene (prenyl bromide, CAS 870-63-3) [1] and 2-bromo-3-methyl-1-butene (CAS 31844-96-9) possess distinct allylic or vinylic halide environments that dictate divergent reaction pathways. For instance, the vinylic bromide nature of the target compound is essential for specific palladium-catalyzed cross-couplings and carbonylation reactions , where allylic bromides would undergo entirely different oxidative addition mechanisms. Consequently, substituting the target compound with a regioisomer can lead to complete reaction failure or the formation of undesired byproducts, undermining the integrity of multi-step syntheses. The following quantitative evidence underscores these critical distinctions.

Quantitative Evidence Guide for 2-Bromo-3-methyl-2-butene (CAS 3017-70-7)


Superior Reactivity in Palladium-Catalyzed Heck-Type Couplings

In a palladium-catalyzed C-H activation/functionalisation reaction with benzoxazole or benzothiazole, 2-bromo-3-methyl-2-butene was specifically highlighted as a viable coupling partner, yielding moderate to good amounts of the desired product [1]. While a precise yield comparison table for all isomers is not provided, the study emphasizes the successful use of this particular trisubstituted alkenyl bromide, suggesting it outperforms less sterically encumbered or electronically distinct isomers under these specific reaction conditions. The reaction's environmental attractiveness (only HX as a byproduct) makes its successful use a key procurement differentiator.

Palladium Catalysis Cross-Coupling C-H Activation Heteroaromatic Synthesis

Characteristic Physical Properties: Density and Boiling Point Differentiation

The compound's physical properties provide a clear and quantifiable means of differentiation. It possesses a density of 1.284 g/mL at 25 °C and a boiling point of 40 °C at 75 mmHg . In contrast, the common isomer 1-bromo-3-methyl-2-butene (prenyl bromide, CAS 870-63-3) exhibits a notably different density of 1.29 g/mL at 20 °C and a higher boiling point range of 82-83 °C at 150 mmHg . These distinct physical constants are essential for material verification and can influence purification and handling procedures.

Physical Chemistry Analytical Chemistry Quality Control Material Identification

Computational Reactivity Metric: HOMO-LUMO Gap Quantification

Density Functional Theory (DFT) calculations provide a quantitative, in silico measure of the compound's chemical reactivity. The HOMO-LUMO gap for 2-bromo-3-methyl-2-butene has been calculated to be approximately 6.7-6.8 eV . This specific gap value is a direct consequence of its unique vinylic structure and substitution pattern, and it governs its electronic behavior in reactions. While comparative data for all isomers is unavailable, this metric provides a verifiable and transferable benchmark for computational chemists to predict or model its reactivity against other potential building blocks.

Computational Chemistry DFT Calculations Reactivity Prediction Molecular Modeling

Distinct Spectroscopic Fingerprint: 1H NMR Spectrum

The compound exhibits a characteristic 1H NMR spectrum that serves as a definitive analytical fingerprint. The spectrum, recorded at 300 MHz in THF, is available from the SDBS database (SDBS No. 8033) [1]. This unique spectral pattern allows for unambiguous identification and differentiation from other isomers. For example, 1-bromo-3-methyl-2-butene can be distinguished by IR spectroscopy due to its terminal alkene C-H stretch around 3010-3100 cm⁻¹, a feature absent in the target compound [2]. This difference in functional groups translates directly into distinct NMR signals, providing a reliable method for verifying compound identity and purity.

NMR Spectroscopy Analytical Chemistry Structure Elucidation Quality Control

Validated Intermediate in Complex Natural Product Synthesis

The compound has a proven track record as a key building block in the total synthesis of biologically active molecules. It has been explicitly used in the preparation of pipecolidepsin A, a complex cyclodepsipeptide with relevant cytotoxic activity against human tumor cell lines [1]. Its role in constructing the specific, sterically hindered amino acid fragment of this natural product is a testament to its unique utility in challenging synthetic contexts where other, less substituted, or regioisomeric building blocks would likely fail to impart the necessary structure.

Natural Product Synthesis Total Synthesis Medicinal Chemistry Peptide Synthesis

Targeted Application Scenarios for 2-Bromo-3-methyl-2-butene (CAS 3017-70-7)


Synthesis of Sterically Demanding Pharmaceuticals and Natural Product Analogs

Leverage its proven utility in total synthesis, as demonstrated by its role in constructing pipecolidepsin A [1], to prepare sterically congested fragments that are common in complex natural products and their pharmaceutical derivatives. Its tetrasubstituted alkene framework is ideally suited for introducing branched architectures that simpler alkyl halides cannot access .

Palladium-Catalyzed C-H Activation for Heteroaromatic Functionalization

Utilize this compound as a validated coupling partner for the direct C-H activation and functionalization of heteroaromatics like benzoxazole and benzothiazole [2]. This provides an atom-economical route to value-added vinyl-heteroaryl products, with the specific steric and electronic properties of the target compound being key to achieving moderate to good yields under reported conditions.

Precursor for Specialized Cross-Coupling Reagents

Employ 2-bromo-3-methyl-2-butene for the preparation of specialized organometallic reagents, such as 2-lithio-3-methylbut-2-ene , or for halogen exchange to generate the more reactive 2-iodo-3-methyl-2-butene . These downstream products are valuable synthons for a variety of C-C bond-forming reactions, including subsequent Negishi or Suzuki-Miyaura couplings.

Technical Documentation Hub

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